4-[(6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol
説明
特性
CAS番号 |
5444-59-7 |
|---|---|
分子式 |
C12H10ClN5O |
分子量 |
275.69 g/mol |
IUPAC名 |
4-[(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C12H10ClN5O/c1-18-11-9(6-14-18)10(16-12(13)17-11)15-7-2-4-8(19)5-3-7/h2-6,19H,1H3,(H,15,16,17) |
InChIキー |
VOASQVIXKFZCPE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)O)Cl |
製品の起源 |
United States |
生物活性
The compound 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 289.72 g/mol
Antitumor Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds similar to 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol have been identified as potent inhibitors of various cancer cell lines. For instance:
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and inhibiting cell migration.
Anti-inflammatory Activity
The compound has also displayed anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses. The mechanism involves the downregulation of signaling pathways triggered by lipopolysaccharides (LPS) in macrophages .
Antimicrobial Properties
Studies indicate that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against a range of pathogens. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a study conducted on MCF-7 breast cancer cells, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a mouse model of acute inflammation. The results indicated that treatment with these compounds led to a marked reduction in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
類似化合物との比較
Structural and Functional Comparisons
The table below highlights key structural differences and biological activities of the target compound and its analogs:
Key Observations
Substituent Effects on Bioactivity: The chloro group at R6 in the target compound enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites . The 4-aminophenol group at R4 provides hydrogen-bonding capacity, critical for binding to targets like complement factor D . In contrast, hydrazinylidene derivatives (e.g., 5b) show potent anticancer activity due to extended conjugation and improved solubility .
Synthetic Versatility :
- The chloromethyl group in ’s compound allows further functionalization, making it a versatile intermediate .
- Bisphosphonate derivatives (e.g., 24a) demonstrate how modifying R4 can redirect compounds to bone tissue, highlighting the scaffold’s adaptability .
Pharmacokinetic Considerations :
Anticancer Activity
- The target compound and its analogs (e.g., 5b) exhibit potent anticancer activity. For instance, 5b showed IC₅₀ values of 1.2–4.8 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
- Molecular docking studies suggest that the phenol group forms hydrogen bonds with kinase ATP-binding pockets, while the chloro group stabilizes hydrophobic interactions .
準備方法
Reaction Mechanism and Optimization
The chloro group at position 6 of the pyrazolo[3,4-d]pyrimidine scaffold undergoes displacement by the primary amine of 4-aminophenol. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while bases such as cesium carbonate (Cs₂CO₃) deprotonate the amine to strengthen nucleophilicity. In a representative procedure, equimolar quantities of the chloro precursor and 4-aminophenol are stirred in DMF under nitrogen at room temperature for 12–24 hours, achieving yields of 79.5% after column chromatography.
Alternative solvent systems include isopropanol (IPA) under reflux conditions. For example, refluxing the reactants in IPA for 6–10 hours followed by solvent evaporation and silica gel purification yielded the target compound in 68–72% purity. Elevated temperatures accelerate the reaction but may promote side reactions such as N-alkylation or oxidation of the phenol group.
Aryl boronic acids serve as coupling partners in Suzuki-Miyaura reactions, enabling the introduction of the phenolic group. This method is advantageous for constructing sterically hindered analogs.
Synthetic Workflow
The protocol begins with iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using iodine, hydrogen peroxide, and acetic anhydride. The resulting 3-iodo derivative is then reacted with 4-phenoxyphenyl boronic acid in a 1,4-dioxane/water mixture under argon. Tetrakis(triphenylphosphine)palladium(0) catalyzes the cross-coupling, yielding the biaryl product after 12 hours at 80°C. While this method achieves moderate yields (65–75%), it requires stringent anhydrous conditions and specialized handling of palladium reagents.
Limitations
- Functional Group Tolerance : The phenolic hydroxyl group must be protected (e.g., as a methyl ether) to prevent quenching of the palladium catalyst.
- Cost-Efficiency : High catalyst loadings (5–10 mol%) and tedious purification steps render this approach less viable for large-scale synthesis.
Multi-Step Synthesis from Allopurinol
Allopurinol, a commercially available xanthine oxidase inhibitor, serves as a cost-effective starting material. This route emphasizes sequential functionalization.
Chlorination and Amination
Allopurinol is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 120°C to introduce chlorine at position 6. Subsequent methylation with iodomethane in the presence of sodium hydride (NaH) yields 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Amination with 4-aminophenol proceeds as described in Section 1, with an overall yield of 42–48% over three steps.
Challenges
- Byproduct Formation : Over-chlorination at position 4 and polymerization of intermediates necessitate careful temperature control.
- Purification Complexity : Silica gel chromatography is required after each step, increasing time and solvent consumption.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–79 | >95 | High | Low |
| Suzuki Coupling | 65–75 | 90 | Moderate | High |
| Allopurinol Route | 42–48 | 85 | Moderate | Low |
| Solid-Phase Synthesis | 30–40 | 80 | Low | Very High |
Key Observations :
Q & A
Basic: What synthetic strategies are optimal for producing 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol with high purity?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 4-aminophenol and 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Key steps include:
- Reagent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .
- Temperature control : Maintain reflux conditions (80–100°C) to ensure complete substitution while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Basic: How can structural ambiguities in the pyrazolo[3,4-d]pyrimidine core be resolved during characterization?
Methodological Answer:
Ambiguities arise due to tautomerism in the pyrazolo[3,4-d]pyrimidine ring. Use complementary techniques:
- X-ray crystallography : Determines exact bond lengths and substituent positions (e.g., chloro and methyl groups at C6 and N1, respectively) .
- Multinuclear NMR : ¹³C NMR distinguishes between pyrimidine (C4: ~160 ppm) and pyrazole (C3a: ~145 ppm) carbons .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z = 316.06 for C₁₃H₁₁ClN₅O) and rule out impurities .
Basic: What experimental parameters influence the solubility of this compound in biological assays?
Methodological Answer:
Solubility depends on:
- pH : The phenol group (pKa ~10) is protonated in acidic buffers (pH <7), enhancing aqueous solubility. Use 0.1 M HCl or PBS (pH 7.4) with 5% DMSO .
- Co-solvents : Ethanol (20–30% v/v) improves solubility without denaturing proteins in kinase inhibition assays .
- Temperature : Solubility increases by ~15% at 37°C compared to 25°C. Pre-warm buffers to avoid precipitation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodological Answer:
Focus on modifying substituents to enhance binding to ATP pockets:
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., Cl at C6) to strengthen hydrogen bonding with kinase hinge regions .
- Phenol moiety : Replace with bioisosteres (e.g., 4-aminobenzyl) to improve membrane permeability .
- Methyl group (N1) : Test bulkier alkyl chains (e.g., isopropyl) to modulate steric effects and selectivity .
Example SAR Table:
| Modification Site | Functional Group | Kinase Inhibition (IC₅₀, nM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|---|
| C6 | Cl | 12.3 ± 1.2 | 8.5 |
| C6 | F | 18.9 ± 2.1 | 3.2 |
| N1 | Isopropyl | 9.8 ± 0.9 | 15.7 |
Advanced: What strategies identify biological targets when bioactivity data conflict across cell lines?
Methodological Answer:
Resolve contradictions via:
- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
- CRISPR-Cas9 knockout : Screen kinase libraries in resistant vs. sensitive cell lines (e.g., HeLa vs. MCF7) to pinpoint targets .
- Molecular docking : Prioritize kinases with conserved binding pockets (e.g., CDK2, JAK2) and validate via in vitro kinase assays .
Advanced: How should researchers address discrepancies in reported antitumor efficacy across studies?
Methodological Answer:
Discrepancies may stem from assay conditions or metabolite interference. Mitigate via:
- Orthogonal assays : Compare MTT, colony formation, and apoptosis (Annexin V) results to confirm consistency .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
- Dose-response normalization : Adjust for differences in cell doubling times and serum concentrations .
Advanced: What analytical methods quantify degradation products during stability studies?
Methodological Answer:
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